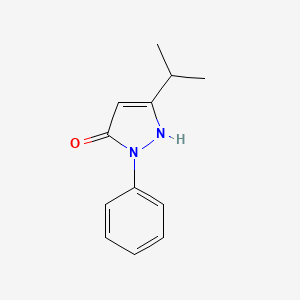
3-Fluorooxetano
Descripción general
Descripción
Synthesis Analysis
The synthesis of oxetane derivatives, including 3-Fluorooxetane, has been a subject of numerous studies . For instance, Carreira and co-workers developed a general procedure for the synthesis of 3-aryloxetan-3-ols from halogenated aromatic species, through a halogen–lithium exchange and then addition to oxetan-3-one .Molecular Structure Analysis
The molecular structure of 3-Fluorooxetane is characterized by a four-membered oxetane ring with a fluorine atom attached . The molecular formula is C3H5FO and the molecular weight is 76.07 g/mol .Chemical Reactions Analysis
Oxetanes, including 3-Fluorooxetane, are known for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate . The strain in the small ring facilitates opening with nucleophiles, rearrangements, and ring expansions .Aplicaciones Científicas De Investigación
Desarrollo de Materiales de Curado UV
El 3-Fluorooxetano se ha utilizado en la síntesis de nuevos monómeros de oxetano aromáticos que contienen flúor. Estos monómeros se utilizan en materiales de curado UV catiónicos de alta gama, que son esenciales para diversas aplicaciones industriales como recubrimientos, adhesivos y tintas. Las cadenas fluoradas en estos monómeros contribuyen a propiedades de superficie mejoradas como la hidrofobicidad y la oleofobicidad .
Bioisósteros de Química Medicinal
En química medicinal, el this compound se está investigando como un posible bioisóstero. Los bioisósteros son compuestos donde ciertos átomos o grupos se reemplazan con otros átomos o grupos sin alterar significativamente la actividad biológica. Los oxetanos, incluido el this compound, pueden reemplazar grupos metileno, metilo, gem-dimetil y carbonilo para mejorar las propiedades químicas de las moléculas diana para el descubrimiento de fármacos .
Síntesis de Fármacos de Quimioterapia
Los fármacos que contienen oxetano como el taxol y sus derivados docetaxel y cabazitaxel han sido aprobados por la FDA para tratar el cáncer. Si bien estos fármacos no mencionan específicamente el this compound, es posible que se puedan sintetizar derivados de oxetano similares utilizando el this compound como precursor o motivo estructural .
Estudio de Fluorocarbonos en Ciencias Ambientales
Debido a su contenido de flúor, el this compound puede utilizarse en estudios de ciencias ambientales para comprender el comportamiento y el impacto de los fluorocarbonos en el medio ambiente.
Síntesis, comportamiento de curado UV y propiedades de superficie de nuevos flúor… Investigando 3,3-diaryloxetanos como posibles bioisósteros a través de… Oxetanos en el descubrimiento de fármacos - PharmaBlock
Mecanismo De Acción
- Role : Microtubules play a crucial role in cell division (mitosis) by pulling apart chromosomes. Disrupting microtubule functions can inhibit cell division and potentially halt cancer growth .
Target of Action
Mode of Action
Análisis Bioquímico
Biochemical Properties
3-Fluorooxetane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 3-Fluorooxetane has been shown to interact with enzymes involved in oxidative stress responses, potentially inhibiting their activity and leading to altered cellular redox states . Additionally, it can form complexes with metal ions, affecting the activity of metalloenzymes and disrupting normal cellular processes .
Cellular Effects
The effects of 3-Fluorooxetane on different cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Fluorooxetane can induce oxidative stress in cells, leading to the activation of stress response pathways and changes in gene expression . It also affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and metabolic flux .
Molecular Mechanism
At the molecular level, 3-Fluorooxetane exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. For instance, 3-Fluorooxetane has been shown to inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluorooxetane can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 3-Fluorooxetane is relatively stable under controlled conditions, but it can degrade over time, leading to the formation of reactive intermediates that may have different biological activities . Long-term exposure to 3-Fluorooxetane in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including increased oxidative stress and altered gene expression .
Dosage Effects in Animal Models
The effects of 3-Fluorooxetane vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxicity and adverse effects. For example, studies in rodents have shown that high doses of 3-Fluorooxetane can cause oxidative damage to tissues, leading to inflammation and cell death . Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable biological response .
Metabolic Pathways
3-Fluorooxetane is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can further interact with cellular components . These interactions can affect metabolic flux and alter the levels of key metabolites, potentially disrupting normal cellular function .
Transport and Distribution
The transport and distribution of 3-Fluorooxetane within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, 3-Fluorooxetane can bind to intracellular proteins, affecting its localization and accumulation .
Subcellular Localization
3-Fluorooxetane exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biological activity.
Propiedades
IUPAC Name |
3-fluorooxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5FO/c4-3-1-5-2-3/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHRCFBHAKRMMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60559408 | |
| Record name | 3-Fluorooxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
76.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26272-86-6 | |
| Record name | 3-Fluorooxetane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26272-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluorooxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


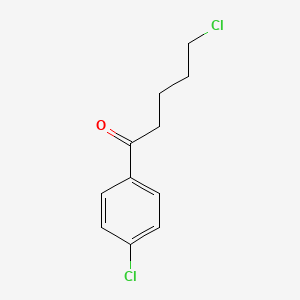
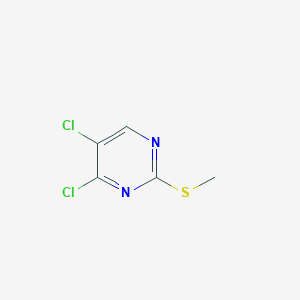
![[(Trichloromethyl)sulfonyl]benzene](/img/structure/B1316841.png)
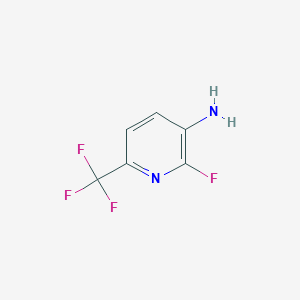


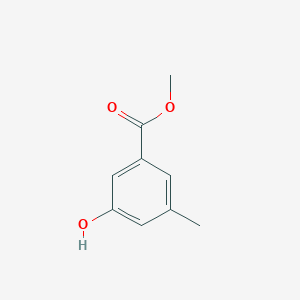
![2-[2-Amino(ethyl)-4-methylanilino]-1-ethanol](/img/structure/B1316857.png)
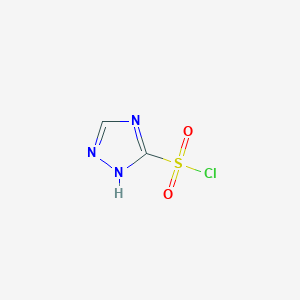

![2-{[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid](/img/structure/B1316869.png)
![4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1316876.png)
![1,7-Diphenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1316879.png)
